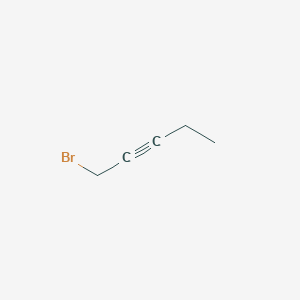
1-Bromopent-2-yne
概要
説明
1-Bromopent-2-yne is a brominated alkyne derivative used as a reagent in a wide variety of organic and organometallic compounds . It is also employed in the preparation of stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid .
Molecular Structure Analysis
The molecular formula of 1-Bromopent-2-yne is C5H7Br . The InChI representation isInChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3 . The Canonical SMILES representation is CCC#CCBr . Chemical Reactions Analysis
1-Bromopent-2-yne may be employed for the following syntheses: stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid . It can also be used in the synthesis of 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal (all-cis) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromopent-2-yne include a molecular weight of 147.01 g/mol , a density of 1.438 g/mL at 25 °C , a boiling point of 93-94 °C/113 mmHg , and a refractive index (n20/D) of 1.498 .科学的研究の応用
Reagent for Organic and Organometallic Compounds
1-Bromo-2-pentyne acts as a reagent for organic and organometallic compounds . It is used in various chemical reactions to synthesize new compounds, contributing to the advancement of organic chemistry.
Preparation of Stereochemically Restricted Lactone-type Analogs of Jasmonic Acids
This compound is employed in the preparation of stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid . These analogs are important in plant physiology, including growth and defense responses.
Synthesis of 4,7-Decadienal, 4,7-Tridecadienal, 5,8-Tetradecadienal, and 6,9-Dodecadienal
1-Bromo-2-pentyne is used in the synthesis of 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal . These compounds are often used in the fragrance and flavor industry.
Synthesis of 5-Ethyl-4-Methylene-6-Phenyl-3a,4,7,7a-Tetrahydroisobenzofuran-1,3-Dione
This compound plays an important role in the synthesis of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione . This compound has potential applications in pharmaceutical research.
Safety and Hazards
1-Bromopent-2-yne may be harmful if inhaled, absorbed through the skin, or swallowed. It causes respiratory tract irritation, skin irritation, and eye irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, and take precautionary measures against static discharges .
作用機序
Target of Action
1-Bromo-2-pentyne, also known as 1-Bromopent-2-yne, is a halogenated hydrocarbon . It is primarily used as a reagent in the synthesis of organic and organometallic compounds . The specific targets of 1-Bromo-2-pentyne can vary depending on the particular reaction it is involved in.
Mode of Action
The mode of action of 1-Bromo-2-pentyne is largely dependent on the type of reaction it is used in. As a halogenated hydrocarbon, it can participate in various types of organic reactions, including substitution and addition reactions. The bromine atom in 1-Bromo-2-pentyne is electrophilic and can be displaced by nucleophiles in substitution reactions .
Biochemical Pathways
1-Bromo-2-pentyne is used in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid . These compounds are involved in the jasmonic acid pathway, which plays a crucial role in plant growth, development, and defense .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The result of 1-Bromo-2-pentyne’s action is the formation of new organic compounds. For example, it can be used to synthesize 5-oxa-7-epi-jasmonic acid and 5-oxa-jasmonic acid, which are analogs of jasmonic acid . These compounds can then participate in the jasmonic acid pathway in plants .
特性
IUPAC Name |
1-bromopent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGRVFJBGRHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167691 | |
| Record name | 1-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopent-2-yne | |
CAS RN |
16400-32-1 | |
| Record name | 1-Bromo-2-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopent-2-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromopent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 1-Bromo-2-pentyne in organic synthesis?
A1: 1-Bromo-2-pentyne serves as a valuable building block for synthesizing various organic compounds. For instance, it acts as a coupling partner in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal. [] This involves reacting 1-Bromo-2-pentyne with the diethyl acetals of specific aldehydes, followed by partial hydrogenation and hydrolysis. [] Additionally, it plays a crucial role in synthesizing jasmonoids, a group of plant hormones. []
Q2: Can you elaborate on the role of 1-Bromo-2-pentyne in synthesizing jasmonoids, specifically (±)-jasmine ketolactone?
A2: Researchers utilized 1-Bromo-2-pentyne in a multi-step synthesis of (±)-jasmine ketolactone, a component of the essential oil of Jasminum grandiflorum. [] They first facilitated a Michael addition reaction between the trimethylsilyl enol ether of S-t-butyl thioacetate and 2-cyclopentenone. [] The resulting product then reacted with 1-Bromo-2-pentyne, followed by a series of transformations including deprotection, partial hydrogenation, and hydrolysis, ultimately yielding (±)-jasmine ketolactone. []
Q3: Are there any specific reaction conditions or catalysts often employed when using 1-Bromo-2-pentyne?
A3: The research highlights the importance of catalysts in reactions involving 1-Bromo-2-pentyne. For example, fluoride ions catalyze the 1,4-addition of the trimethylsilyl enol ether of S-t-butyl thioacetate to 2-cyclopentenone, a crucial step in the synthesis of (±)-jasmine ketolactone. [] Furthermore, the partial hydrogenation of the triple bond in the synthesis of both aliphatic dienals and (±)-jasmine ketolactone utilizes Lindlar palladium as a catalyst. [, ] This catalyst ensures selective reduction of the triple bond to a cis double bond.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



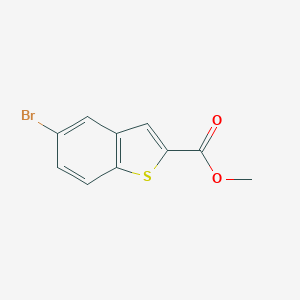
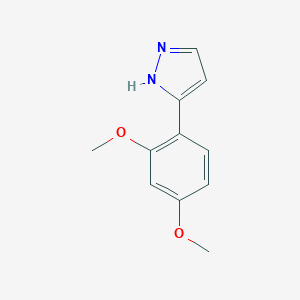
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
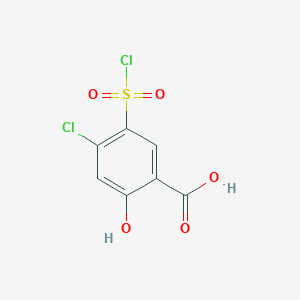
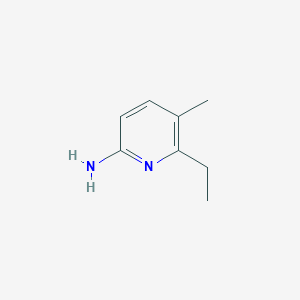
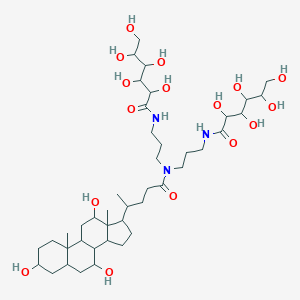
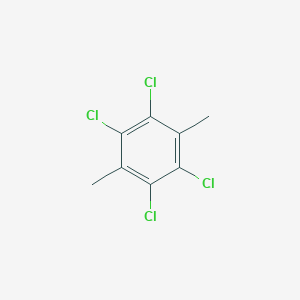
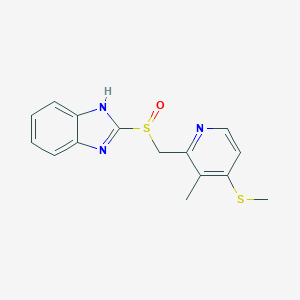
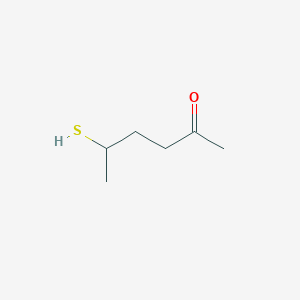
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


